molecular formula C9H10ClNO3 B1530177 2-Methoxyethyl 2-chloropyridine-4-carboxylate CAS No. 1339933-06-0

2-Methoxyethyl 2-chloropyridine-4-carboxylate

Cat. No. B1530177
M. Wt: 215.63 g/mol
InChI Key: PEBWBIQCQNCUGE-UHFFFAOYSA-N
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Description

“2-Methoxyethyl 2-chloropyridine-4-carboxylate” is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It’s an organic ester that can be used as an intermediate in pharmaceutical synthesis for experimental research .


Molecular Structure Analysis

The InChI code for “2-Methoxyethyl 2-chloropyridine-4-carboxylate” is 1S/C9H10ClNO3/c1-13-4-5-14-9(12)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

Compounds related to "2-Methoxyethyl 2-chloropyridine-4-carboxylate" have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. Derivatives of pyridine-carboxylic acid, such as 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, demonstrated significant antibacterial properties. Additionally, DNA interactions of these compounds were analyzed through molecular docking simulations, indicating potential for further exploration in biochemical research (Ö. Tamer et al., 2018).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds closely related to "2-Methoxyethyl 2-chloropyridine-4-carboxylate." For example, the synthesis of 4-methoxy-2-N-alkyl carbamoyl pyridines from reactions involving chloropyridyl-formyl amide intermediates showcases the chemical versatility and potential applications of such compounds in the development of pharmaceuticals or agrochemicals (Pan Qing-cai, 2012).

Photochemical Reactions

The photochemical behavior of methyl 2-pyridinecarboxylate derivatives in various conditions has been studied, shedding light on potential applications in synthetic organic chemistry, particularly in photo-methylation and -methoxylation processes. Such research can inform the development of novel synthesis pathways for complex organic molecules (T. Sugiyama et al., 1981).

Electrochemical Reduction

Studies on the electroreduction of substituents on a pyridine ring, including methoxycarbonyl groups, in aqueous sulfuric acid solutions provide insights into the electrochemical properties of these compounds. This research is relevant for applications in electrochemical synthesis and the modification of organic molecules (T. Nonaka et al., 1981).

properties

IUPAC Name

2-methoxyethyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-4-5-14-9(12)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBWBIQCQNCUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-chloropyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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